molecular formula C19H21N5O B4969288 5-amino-N-(4-isopropylphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

5-amino-N-(4-isopropylphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B4969288
M. Wt: 335.4 g/mol
InChI Key: DPKFFOKXFKSAAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-N-(4-isopropylphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that belongs to the class of triazole derivatives. It has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 5-amino-N-(4-isopropylphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is not yet fully understood. However, it has been reported to act as an inhibitor of several enzymes such as carbonic anhydrase and cholinesterase. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
5-amino-N-(4-isopropylphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has been reported to exhibit several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as IL-6 and TNF-α. It has also been reported to inhibit the activity of acetylcholinesterase, which is involved in the degradation of acetylcholine.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-amino-N-(4-isopropylphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide in lab experiments is its potential therapeutic applications. It has been shown to exhibit antitumor, antifungal, and antimicrobial activities, which makes it a promising candidate for drug development. However, one of the limitations is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the research on 5-amino-N-(4-isopropylphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide. One of the directions is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to optimize its therapeutic potential by understanding its exact mechanism of action. In addition, further studies can be conducted to investigate its potential use as an antimicrobial and antifungal agent.

Synthesis Methods

The synthesis of 5-amino-N-(4-isopropylphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can be achieved by several methods. One of the commonly used methods involves the reaction of 4-isopropylbenzyl azide with 4-methylphenyl isocyanate in the presence of a copper catalyst. The resulting product is then treated with acetic anhydride and ammonia to obtain the final compound.

Scientific Research Applications

5-amino-N-(4-isopropylphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit antitumor, antifungal, and antimicrobial activities. In addition, it has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

5-amino-1-(4-methylphenyl)-N-(4-propan-2-ylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O/c1-12(2)14-6-8-15(9-7-14)21-19(25)17-18(20)24(23-22-17)16-10-4-13(3)5-11-16/h4-12H,20H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPKFFOKXFKSAAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-(4-methylphenyl)-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide

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